N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide
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Overview
Description
N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target in various scientific fields.
Preparation Methods
The synthesis of N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide involves several steps. One common method includes the reaction of N-methylhydrazinecarbothioamide with 3-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide has numerous applications in scientific research:
Biology: The compound’s stability and bioavailability make it a candidate for studying biological processes and interactions.
Mechanism of Action
The mechanism by which N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in their functional groups and overall structure.
Trifluoromethyl ethers: These compounds also contain the trifluoromethyl group but have different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-[[3-(trifluoromethyl)benzoyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3OS/c1-14-9(18)16-15-8(17)6-3-2-4-7(5-6)10(11,12)13/h2-5H,1H3,(H,15,17)(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCFKUVIBIYVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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